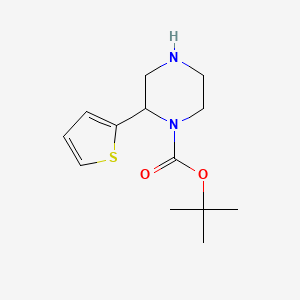

2-Thiophen-2-YL-piperazine-1-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Thiophen-2-YL-piperazine-1-carboxylic acid tert-butyl ester” is a chemical compound that is a derivative of N-Boc piperazine . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Piperazine and its derivatives, such as this compound, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Sanjeevarayappa et al. (2015) details the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, through a condensation reaction. This compound was characterized using various spectroscopic methods and X-ray diffraction data, showcasing its potential for similar applications in chemical synthesis and molecular characterization (Sanjeevarayappa et al., 2015).

Antibacterial and Anthelmintic Activity

- Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and evaluated their antibacterial and antifungal activities. These compounds demonstrated moderate activity, indicating potential applications in developing antimicrobial agents (Kulkarni et al., 2016).

Neuroprotective Approach for Alzheimer's Disease

- Lecanu et al. (2010) synthesized dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a new drug candidate designed for multi-target therapeutic neuroprotection in Alzheimer's disease. The study highlights the compound's inhibitory effects on acetylcholinesterase activity and its potential as a treatment strategy for neurodegenerative diseases (Lecanu et al., 2010).

Potential in Drug Synthesis

- Aboussafy and Clive (2012) discussed the formation of Piperazine-2,5-diones through Dieckmann cyclization, indicating the role of similar compounds in the synthesis of pharmacologically relevant structures (Aboussafy & Clive, 2012).

Role in the Synthesis of Heterocyclic Compounds

- Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with potential antibacterial and antifungal properties. This research underlines the significance of thiophene-based structures in the development of new antimicrobial agents (Mabkhot et al., 2017).

Orientations Futures

The future directions for research on “2-Thiophen-2-YL-piperazine-1-carboxylic acid tert-butyl ester” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by piperazine derivatives , these compounds may have potential applications in drug discovery .

Mécanisme D'action

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within the cell .

Mode of Action

It’s worth noting that similar compounds have been used as linkers in protacs . These linkers connect a ligand for the target protein to an E3 ligase ligand, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

In the context of protacs, the ubiquitin-proteasome system would be the primary pathway involved .

Pharmacokinetics

The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of the protacs .

Result of Action

In the context of protacs, the intended result would be the degradation of a specific target protein .

Propriétés

IUPAC Name |

tert-butyl 2-thiophen-2-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-9-10(15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBLYEPFGUKMRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2985307.png)

![2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide](/img/structure/B2985308.png)

![3-(3-Methylthiophen-2-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2985315.png)

![2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2985318.png)

![2-(2-Chlorobenzyl)-3-methyl-1-[(3-morpholin-4-ylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2985321.png)

![Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2985327.png)